3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid
描述
Molecular Architecture and IUPAC Nomenclature
The compound 3-((1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid features a piperidine ring substituted at the 4-position with an ether-linked propanoic acid side chain and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom. The Fmoc moiety acts as a protective group for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps. The IUPAC name systematically describes this structure: 3-((1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid , reflecting the propanoic acid substituent at the third carbon of the ether linkage, the Fmoc-protected piperidine ring, and the oxygen bridge at the 4-position of piperidine.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO6 |
| Molecular Weight | 409.44 g/mol |
| IUPAC Name | 3-((1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid |
| SMILES | O=C(O)COC1CCN(C(OC(C2C3=CC=CC=C3C4=CC=CC=C24)=O)=O)CC1 |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the Fmoc group introduces planar rigidity due to its aromatic fluorene system. The propanoic acid side chain extends outward, contributing to the molecule’s polarity and influencing its solubility in organic-aqueous mixed solvents.
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data for this specific compound is not publicly available, analogous Fmoc-protected piperidine derivatives exhibit characteristic packing patterns dominated by π-π stacking interactions between fluorene groups and hydrogen bonding involving the carbonyl oxygen. For example, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid (a structural analog) crystallizes in a monoclinic system with intermolecular hydrogen bonds between carboxylic acid groups, stabilizing the lattice.
In the target compound, the ether linkage introduces rotational flexibility, allowing the propanoic acid moiety to adopt multiple conformations. Computational models suggest that the lowest-energy conformation positions the carboxylic acid group antiperiplanar to the piperidine ring, reducing steric clashes with the Fmoc group. Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct chemical shifts for the piperidine protons (δ 1.5–3.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm), consistent with hindered rotation around the carbamate bond.
Comparative Structural Analysis with Fmoc-Protected Piperidine Derivatives
The structural uniqueness of 3-((1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid becomes evident when compared to related Fmoc-piperidine compounds:
Table 2: Structural Comparison of Fmoc-Protected Piperidine Derivatives
Key differences include:
- Substituent Position : The target compound’s ether linkage at the 4-position contrasts with the direct carboxylic acid substitution in , altering electronic distribution and hydrogen-bonding capacity.
- Side Chain Flexibility : The ether bridge in the target compound introduces greater conformational mobility compared to the rigid carboxylic acid group in , potentially enhancing its adaptability in binding interactions.
- Synthetic Utility : Unlike piperidine-3-yl derivatives, the 4-position substitution in the target compound may favor axial orientation in chair conformations, influencing stereochemical outcomes in peptide synthesis.
属性
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)11-14-28-16-9-12-24(13-10-16)23(27)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGADXNMRGHPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperidine: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Etherification: The Fmoc-protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the ether linkage. This step often requires a strong base like sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively. These reactions often require activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The ether linkage can be cleaved under acidic or basic conditions, depending on the desired transformation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Esterification: Alcohols, DCC or DIC, and a base like triethylamine.
Amidation: Amines, DCC or DIC, and a base.
Major Products
Deprotected amine: Resulting from the removal of the Fmoc group.
Esters and amides: Formed from reactions with alcohols and amines, respectively.
科学研究应用
Medicinal Chemistry
The compound is primarily explored for its role as a building block in the synthesis of peptide-like structures. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the formation of complex peptides and proteins. This application is crucial for drug development, enabling researchers to create targeted therapies for various diseases.
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds incorporating piperidine rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Neuropharmacology
The piperidine moiety is known for its neuroactive properties, making this compound a candidate for research into neurological disorders. Investigations are ongoing into its effects on neurotransmitter systems and potential applications in treating conditions such as depression and anxiety.
Antimicrobial Activity
Preliminary studies suggest that derivatives of 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid may possess antimicrobial properties. The incorporation of different functional groups can enhance activity against various bacterial strains, providing a pathway for developing new antibiotics.
Case Studies and Research Findings
作用机制
The primary mechanism of action for 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.
相似化合物的比较
Comparison with Similar Compounds
The following table compares 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid with structurally related FMOC-piperidine derivatives:
生物活性
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid, with the CAS number 154938-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.45 g/mol |
| CAS Number | 154938-68-8 |
| Purity | >98% (HPLC) |
| Storage Conditions | Sealed in dry, 2-8°C |
The compound is hypothesized to interact with various biological targets due to its structural components, particularly the piperidine and fluorenylmethoxy groups. These interactions may influence several pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Modulation : It could act as a modulator for certain receptors, impacting signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid exhibit anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Neuroprotective Effects
Research has suggested that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
-
Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of piperidine derivatives. The findings indicated that certain analogs exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential role for 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid in cancer therapy .
- Neuroprotective Mechanism :
Table: Biological Activity Comparison
| Compound Name | Anticancer Activity | Neuroprotective Effects | Enzyme Inhibition |
|---|---|---|---|
| 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid | Moderate | Potential | Possible |
| Piperidine Derivative A | High | Moderate | Yes |
| Piperidine Derivative B | Moderate | High | No |
常见问题
Q. What synthetic routes are recommended for synthesizing 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Step 1: Protection of the piperidine nitrogen using the Fmoc group under anhydrous conditions (e.g., Fmoc-Cl in DCM with a base like triethylamine) .
- Step 2: Coupling of the propanoic acid moiety via Mitsunobu or carbodiimide-mediated reactions (e.g., DCC/DMAP) .
- Step 3: Purification via flash chromatography or preparative HPLC to achieve ≥95% purity . Yield optimization strategies:
- Use microwave-assisted synthesis to reduce reaction times by 30–50% .
- Monitor intermediates by TLC or HPLC to identify side products and adjust stoichiometry .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Key methods include:
- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- NMR (¹H and ¹³C) for verifying the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and piperidine-oxypropanoic acid backbone .
- Mass spectrometry (HRMS) to validate the molecular ion peak at m/z 379.46 (C₂₃H₂₅NO₄) .
- FT-IR to confirm carbonyl stretches (1720–1680 cm⁻¹ for Fmoc and carboxylic acid groups) .
Q. What safety precautions are essential when handling this compound?
Based on GHS classifications (Category 4 acute toxicity):
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/oral exposure .
- Engineering controls: Use fume hoods for weighing and reactions .
- Storage: Keep in airtight containers at –20°C, away from acids/bases to prevent decomposition .
- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence the compound’s reactivity in peptide coupling?
Comparative studies of analogs reveal:
- Use Hammett plots to correlate substituent electronic effects with coupling rates.
- Conduct DFT calculations to model transition-state stabilization .
Q. How can computational tools predict physicochemical properties like solubility and logP?
- ESOL model: Predicts aqueous solubility (e.g., –3.2 logS for the target compound) based on atom contributions .
- SILICOS-IT: Estimates logP as 2.8, indicating moderate lipophilicity .
- Molecular dynamics simulations: Model solvation shells to optimize formulation buffers .
- Validation: Cross-check predictions with experimental shake-flask assays .
Q. What strategies address contradictions in reported toxicity data (e.g., acute vs. chronic effects)?
- Tiered testing:
In vitro: MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀) .
In vivo: Subchronic 28-day rodent studies (OECD 407) for organ-specific effects .
- Comparative analysis: Benchmark against structurally similar Fmoc derivatives with established toxicity profiles (e.g., Fmoc-alanine vs. Fmoc-piperidine analogs) .
Q. How can researchers design experiments to evaluate the compound’s utility in protease inhibitor development?
- Enzymatic assays: Measure inhibition constants (Kᵢ) using fluorescence-based protease substrates (e.g., trypsin or chymotrypsin) .
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) to protease active sites .
- Molecular docking: Use AutoDock Vina to predict binding poses with catalytic triads (e.g., Ser195-His57-Asp102 in chymotrypsin) .
Q. What methodologies resolve low yields during Fmoc deprotection?
- Base optimization: Replace piperidine with 20% 4-methylpiperidine in DMF for milder deprotection .
- Kinetic monitoring: Track Fmoc removal via UV absorbance at 301 nm .
- Side-product mitigation: Add 2% hydrazine to scavenge dibenzofulvene byproducts .
Data Gaps and Methodological Challenges
Q. How can researchers address the lack of ecological toxicity data for this compound?
Q. What experimental designs mitigate discrepancies in reported purity levels (e.g., 95% vs. 99%)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
